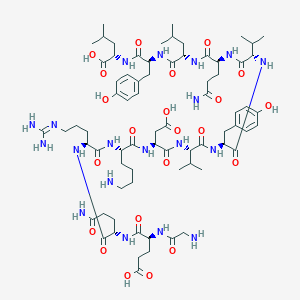
Thymopoietin I/II (29-41) (bovine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymopoietin I/II (29-41) (bovine) is a peptide corresponding to positions 29-41 of bovine thymopoietin II. This compound is known for its role as a neuromuscular blocker, which means it can interfere with the transmission of signals between nerves and muscles . It is a 13-amino acid sequence that is crucial for T-cell differentiation and neuromuscular functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thymopoietin I/II (29-41) (bovine) is typically synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
While specific industrial production methods for Thymopoietin I/II (29-41) (bovine) are not widely documented, the general approach involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The peptide is then lyophilized to obtain a stable powder form .
Analyse Chemischer Reaktionen
Types of Reactions
Thymopoietin I/II (29-41) (bovine) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Coupling Reagents: HBTU, HATU, or DIC are commonly used in SPPS for coupling amino acids.
Deprotection Reagents: TFA (trifluoroacetic acid) is used to remove protecting groups.
Cleavage Reagents: A mixture of TFA, water, and scavengers like TIS (triisopropylsilane) is used to cleave the peptide from the resin.
Major Products
The major product of these reactions is the desired peptide sequence, Thymopoietin I/II (29-41) (bovine), which is then purified and characterized .
Wissenschaftliche Forschungsanwendungen
Thymopoietin I/II (29-41) (bovine) has several scientific research applications:
Neuromuscular Studies: It is used to study neuromuscular blocking effects and mechanisms, particularly in relation to conditions like myasthenia gravis.
Immunology: The peptide is crucial for understanding T-cell differentiation and immune responses.
Pharmacology: It serves as a model compound for developing and testing new neuromuscular blocking agents.
Wirkmechanismus
Thymopoietin I/II (29-41) (bovine) exerts its effects by binding to specific receptors on neuromuscular junctions, leading to a blockade of signal transmission. This action is similar to that of thymopoietin itself, which is involved in T-cell differentiation and neuromuscular functions. The peptide sequence contains critical residues necessary for these biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymopoietin I (1-28) (bovine): Another peptide fragment of thymopoietin with different biological activities.
Thymopoietin II (42-56) (bovine): A different segment of thymopoietin II with distinct functions.
Uniqueness
Thymopoietin I/II (29-41) (bovine) is unique due to its specific 13-amino acid sequence that is essential for both T-cell differentiation and neuromuscular blocking effects. This makes it a valuable tool in both immunological and neuromuscular research .
Eigenschaften
Molekularformel |
C73H115N19O22 |
|---|---|
Molekulargewicht |
1610.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C73H115N19O22/c1-36(2)30-49(66(107)87-50(32-40-14-18-42(93)19-15-40)67(108)90-53(72(113)114)31-37(3)4)86-65(106)48(23-26-55(77)96)85-70(111)59(38(5)6)91-68(109)51(33-41-16-20-43(94)21-17-41)89-71(112)60(39(7)8)92-69(110)52(34-58(100)101)88-62(103)44(12-9-10-28-74)82-61(102)45(13-11-29-80-73(78)79)83-64(105)47(22-25-54(76)95)84-63(104)46(24-27-57(98)99)81-56(97)35-75/h14-21,36-39,44-53,59-60,93-94H,9-13,22-35,74-75H2,1-8H3,(H2,76,95)(H2,77,96)(H,81,97)(H,82,102)(H,83,105)(H,84,104)(H,85,111)(H,86,106)(H,87,107)(H,88,103)(H,89,112)(H,90,108)(H,91,109)(H,92,110)(H,98,99)(H,100,101)(H,113,114)(H4,78,79,80)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,59-,60-/m0/s1 |
InChI-Schlüssel |
ULTQHQRLDLAKSE-OTTUJAAISA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CN |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


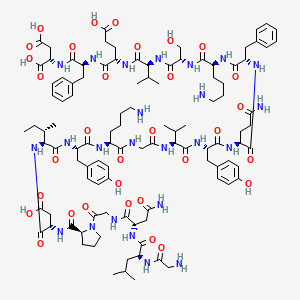
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12393997.png)
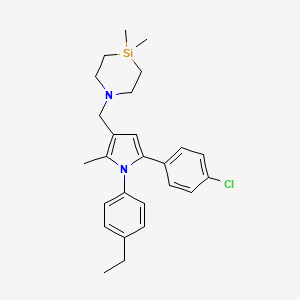
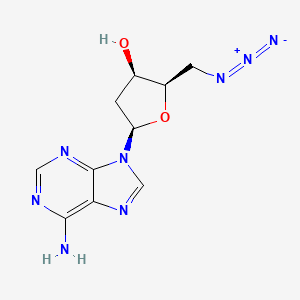
![(1-methyl-1H-1,2,4-triazol-3-yl)methyl {(1S)-4-[(3-chloro-4-fluorophenyl)carbamoyl]-7-fluoro-2,3-dihydro-1H-inden-1-yl}carbamate](/img/structure/B12394005.png)
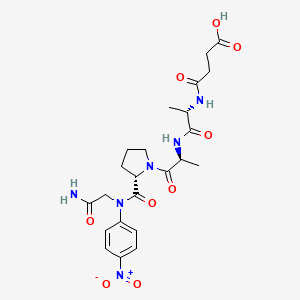
![N'-[4,6-bis(4-ethylpiperazin-1-yl)pyrimidin-2-yl]-N-(7-chloroquinolin-4-yl)ethane-1,2-diamine](/img/structure/B12394015.png)
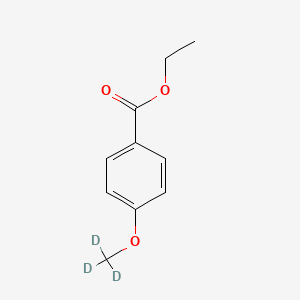
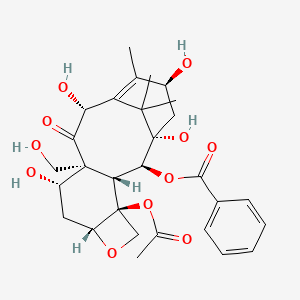
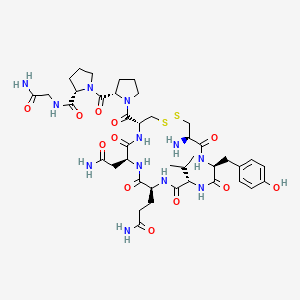
![2,5-Dioxo-1-((6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanoyl)oxy)pyrrolidine-3-sulfonic acid, sodium salt](/img/structure/B12394050.png)
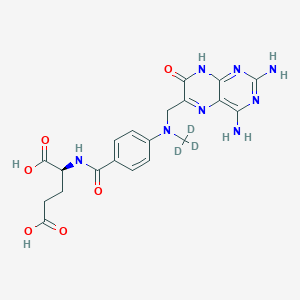

![(2S,4R)-1-[(2S)-2-[[2-[2-[4-[5-[(5S)-3-(3-chloro-4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyrimidin-2-yl]piperazin-1-yl]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12394070.png)
